Hypoxanthine
Overview
Description
Hypoxanthine is a naturally occurring purine derivative, often found as a constituent of nucleic acids. It is present in the anticodon of transfer ribonucleic acid in the form of its nucleoside inosine. This compound is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source. It is also a spontaneous deamination product of adenine .
Mechanism of Action
Target of Action
Hypoxanthine primarily targets the enzyme Purine Nucleoside Phosphorylase (PNP) in humans . PNP plays a crucial role in the metabolism of adenosine and in the formation of nucleic acids via the salvage pathway .
Mode of Action
this compound interacts with its target, PNP, and is converted into Inosine Monophosphate (IMP) in the nucleotide salvage pathway . This conversion is catalyzed by the enzyme this compound-Guanine Phosphoribosyltransferase (HGPRT) . Additionally, this compound can be oxidized to xanthine by the enzyme Xanthine Oxidoreductase .
Biochemical Pathways
this compound is involved in several biochemical pathways, including purine metabolism and various disease-related pathways such as Adenylosuccinate Lyase Deficiency, Xanthine Dehydrogenase Deficiency (Xanthinuria), and Purine Nucleoside Phosphorylase Deficiency . It is also a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway .
Pharmacokinetics
It is known that this compound is a small molecule and a reaction intermediate in the metabolism of adenosine .
Result of Action
The action of this compound results in the formation of IMP, which is a crucial component in the synthesis of nucleic acids . This process is essential for the proper functioning of cells and the overall health of the organism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source . It is commonly a required reagent in malaria parasite cultures, as Plasmodium falciparum requires a source of this compound for nucleic acid synthesis and energy metabolism . Furthermore, studies suggest that this compound and related organic molecules may have been formed extraterrestrially in outer space .
Biochemical Analysis
Biochemical Properties
Hypoxanthine is involved in the metabolism of adenosine and the formation of nucleic acids . It serves as an intermediate in these processes . This compound is a purine derivative with a nitrogenous base rarely found as a constituent nucleic acid . It interacts with various enzymes, proteins, and other biomolecules. For instance, the enzyme this compound-guanine phosphoribosyltransferase converts this compound into inosine monophosphate (IMP) in the nucleotide salvage pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source . It is commonly a required reagent in malaria parasite cultures, as Plasmodium falciparum requires a source of this compound for nucleic acid synthesis and energy metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is one of the products of the action of xanthine oxidase on xanthine . More frequently in purine degradation, xanthine is formed from the oxidation of this compound by xanthine oxidoreductase . This compound-guanine phosphoribosyltransferase converts this compound into IMP in the nucleotide salvage pathway . This compound is also a spontaneous deamination product of adenine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound enhances the apparent rate constant for pairing with standard deoxyribonucleotide triphosphates by factors of 10–1000 relative to adenine at the same sequence position . Moreover, this compound injection decreased the percentage of cells with mitochondrial membrane label and increased mitochondrial membrane potential labeling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a hyperuricemic mice model induced by intraperitoneal injection of potassium oxonate combined with intragastric administration of this compound, different dosages of dihydroberberine were orally given to mice 1 hour after modeling .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway . The enzyme this compound-guanine phosphoribosyltransferase converts this compound into IMP in the nucleotide salvage pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This compound transport from blood to the brain could be another important source for the synthesis of purine nucleotides in the central nervous system .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This compound is produced from adenosine in Müller cells and equilibrative nucleoside transporter 2 plays a major role in adenosine uptake in Müller cells . This compound in the retina is eliminated via Na±independent equilibrative nucleoside transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method involves methylating the 7-position nitrogen and the 1-position nitrogen of guanosine, followed by hydrolyzing glycosyl to obtain a compound. This compound is then reacted with a diazotization reagent and hydrolyzed to obtain hypoxanthine .
Industrial Production Methods: Industrial production methods often involve microbial fermentation, where engineered strains of Escherichia coli are used to produce this compound efficiently. This method ensures high yield and low accumulation of byproducts .
Types of Reactions:
Oxidation: this compound is oxidized by xanthine oxidase to form xanthine, which is further oxidized to uric acid.
Reduction: this compound can undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of this compound.
Substitution: Strong nucleophiles and appropriate solvents are used for substitution reactions.
Major Products:
Scientific Research Applications
Hypoxanthine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Xanthine: Like hypoxanthine, xanthine is a purine derivative involved in purine metabolism.
Guanine: Guanine is another purine derivative that can be deaminated to form xanthine.
Uniqueness of this compound: this compound is unique in its role as an intermediate in purine metabolism and its presence in transfer ribonucleic acid. Its ability to be converted into inosine monophosphate by this compound-guanine phosphoribosyltransferase distinguishes it from other purine derivatives .
Properties
IUPAC Name |
1,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045983 | |
Record name | Hypoxanthine | |
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Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Hypoxanthine | |
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Record name | Hypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
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Solubility |
0.7 mg/mL | |
Record name | Hypoxanthine | |
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URL | https://www.drugbank.ca/drugs/DB04076 | |
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Record name | Hypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
68-94-0 | |
Record name | Hypoxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |
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Record name | Hypoxanthine | |
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Record name | Hypoxanthine | |
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Record name | hypoxanthine | |
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Record name | 6H-Purin-6-one, 1,9-dihydro- | |
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Record name | Hypoxanthine | |
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Record name | Purin-6(1H)-one | |
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Record name | HYPOXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN51YD919 | |
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Record name | Hypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C | |
Record name | Hypoxanthine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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